molecular formula C4H8N2O2 B7883572 dimethyl[(1E)-2-nitroethenyl]amine

dimethyl[(1E)-2-nitroethenyl]amine

Cat. No.: B7883572
M. Wt: 116.12 g/mol
InChI Key: JKOVQYWMFZTKMX-UHFFFAOYSA-N
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Description

Dimethyl[(1E)-2-nitroethenyl]amine (CAS: 1190-92-7), also known as (E)-N,N-dimethyl-2-nitroethenamine, is a nitroalkene derivative with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol . Its structure features a conjugated ethenyl group with a nitro (-NO₂) substituent at the C2 position and a dimethylamino (-N(CH₃)₂) group at C1 in the E-configuration. This push-pull electronic system, where the nitro group acts as an electron-withdrawing moiety and the dimethylamino group as an electron donor, renders the compound reactive in organic synthesis. It is commonly employed as a building block for heterocycles, pharmaceuticals, and materials science applications due to its ability to participate in cycloadditions and nucleophilic reactions .

Properties

IUPAC Name

N,N-dimethyl-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVQYWMFZTKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305769
Record name N,N-Dimethyl-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-92-7
Record name N,N-Dimethyl-2-nitroethenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Nitromethane

This method is widely documented in patent literature and academic studies. The reaction involves the condensation of nitromethane with DMF-DMA under inert conditions, followed by purification.

Procedure :

  • Step 1 : DMF-DMA is mixed with nitromethane in methanol.

  • Step 2 : The mixture is heated at 80–100°C for 1–24 hours under reflux.

  • Step 3 : The product is isolated via reduced-pressure distillation and recrystallized from methanol .

Key Data :

ParameterDetails
Yield60–70%
Reaction Time1–24 hours
Key ReagentsDMF-DMA, nitromethane, methanol
PurificationDistillation, recrystallization

This method is favored for its straightforward protocol and commercially available starting materials. However, prolonged reaction times may reduce scalability .

Amination of Dipotassium Nitrodithioacetate Followed by Methylation

A two-step process involving the reaction of dipotassium nitrodithioacetate with dimethylamine, followed by methylation using dimethyl sulfate.

Procedure :

  • Step 1 : Dipotassium nitrodithioacetate reacts with dimethylamine in water or polar solvents at 20–60°C.

  • Step 2 : The intermediate is treated with dimethyl sulfate in the presence of benzyltrimethylammonium chloride .

Key Data :

ParameterDetails
Yield40–65%
Reaction Conditions20–60°C, aqueous or polar solvent medium
Methylation AgentDimethyl sulfate

This method offers moderate yields but requires careful control of reaction stoichiometry and temperature to avoid over-methylation .

Methylation Using Dimethyl Sulfoxide (DMSO) and Formic Acid

A catalyst-free approach utilizing DMSO as a methylating agent in the presence of formic acid and triethylamine.

Procedure :

  • Step 1 : Nitro compounds are treated with DMSO and formic acid.

  • Step 2 : The mixture is heated at 150°C for 12–24 hours .

Key Data :

ParameterDetails
Yield31–66% (dependent on substrate)
SolventDMSO
CatalystsNone (base-free conditions)

Isotope labeling studies confirm that methyl groups originate from DMSO, making this a green alternative .

Copper-Catalyzed N-Methylation with Paraformaldehyde

A recent methodology employs paraformaldehyde and a Cu-Al catalyst for direct N-methylation of nitro compounds.

Procedure :

  • Step 1 : Aromatic nitro compounds react with paraformaldehyde in a mixed solvent (H₂O/DMSO).

  • Step 2 : The reaction proceeds at 40–150°C for 4–24 hours using Na₂CO₃ as a base .

Key Data :

ParameterDetails
Yield50–85%
CatalystCu-Al composite
SolventH₂O/DMSO (1:1 v/v)

This method is notable for avoiding hazardous methylating agents, though substrate scope is currently limited to aromatic systems .

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
DMF-DMA/Nitromethane60–70Simple setup, high reproducibilityLong reaction times
Dipotassium Salt40–65Scalable for industrial useRequires toxic methylating agents
DMSO/Formic Acid31–66Eco-friendly, no catalystsVariable yields
Cu-Catalyzed50–85Avoids hazardous reagentsLimited to aromatic substrates

Chemical Reactions Analysis

Types of Reactions

dimethyl[(1E)-2-nitroethenyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N,N-dimethyl-2-aminoethenamine.

    Substitution: Formation of substituted ethenamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the potential of nitroalkenes, including dimethyl[(1E)-2-nitroethenyl]amine, as antimicrobial agents . Research indicates that compounds in this category exhibit significant activity against various pathogens, including antibiotic-resistant strains. For instance, a series of functionalized β-nitrostyrenes demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies .

2.2 Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that some nitroalkenes possess low toxicity towards human cell lines while exhibiting strong antimicrobial effects. This dual action makes them attractive for further development as therapeutic agents . The ability to selectively target bacterial cells while sparing human cells is crucial in drug design to minimize side effects.

Industrial Applications

3.1 Chemical Intermediates

This compound can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential in producing complex organic molecules .

3.2 Material Science

In material science, compounds like this compound are explored for their potential use in developing polymers and coatings due to their reactive nature. They can be incorporated into polymer matrices to enhance properties such as durability and resistance to microbial growth .

Case Studies and Research Findings

StudyFocusFindings
Boguszewska-Czubara et al., 2016Antimicrobial efficacyIdentified several nitroalkenes with significant activity against Bacillus subtilis with low cytotoxicity .
PMC6488848Synthesis and characterizationDemonstrated effective synthesis methods for β-nitrostyrenes with promising antimicrobial properties .
Chemical and Pharmaceutical BulletinReaction mechanismsExplored the reactivity of nitroalkenes in various chemical transformations, highlighting their utility as intermediates .

Mechanism of Action

The mechanism of action of dimethyl[(1E)-2-nitroethenyl]amine involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and safety data for dimethyl[(1E)-2-nitroethenyl]amine and three structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Toxicity/Handling
This compound 1190-92-7 C₄H₈N₂O₂ 116.12 Ethenyl group with nitro (C2) and dimethylamino (C1) in E-configuration Limited data; handle with standard precautions for nitro compounds
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine 343569-94-8 C₉H₁₁N₃O₂ 193.20 Pyridine ring with nitro (C3) and dimethylamino ethenyl (C2) in E-configuration No specific data; likely requires handling similar to aromatic nitro compounds
Dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine 176853-39-7 C₁₃H₁₃N₃O₂ 243.27 Quinoline ring with nitro (C8) and dimethylamino ethenyl (C7) in E-configuration Acute toxicity (Category 4 for oral, dermal, inhalation); use PPE and avoid exposure
1,5-Dimethyl-4-[(1E)-2-nitroethenyl]-1H-pyrazole Not provided C₇H₉N₃O₂ 167.17 Pyrazole ring with methyl groups (C1, C5) and nitroethenyl (C4) in E-configuration Limited data; handle as per guidelines for nitro and heterocyclic compounds

Structural and Electronic Analysis

  • This compound : The absence of aromatic rings simplifies its reactivity, making it a versatile synthon for cross-coupling or cycloaddition reactions. The E-configuration maximizes conjugation, enhancing electron withdrawal by the nitro group .
  • (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine : The pyridine ring introduces electron deficiency, amplifying the nitro group’s electron-withdrawing effect. This may stabilize intermediates in metal-catalyzed reactions or enhance binding in coordination chemistry .
  • The nitro group at C8 may influence redox properties .
  • 1,5-Dimethyl-4-[(1E)-2-nitroethenyl]-1H-pyrazole : The pyrazole ring, a common pharmacophore, adds rigidity and hydrogen-bonding capacity. The methyl groups may improve lipophilicity for agrochemical applications .

Biological Activity

Dimethyl[(1E)-2-nitroethenyl]amine, a compound with the molecular formula C4H8N2O2C_4H_8N_2O_2, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a nitroethenyl group attached to a dimethylamino moiety. Its structural formula can be summarized as follows:

  • Molecular Formula : C4H8N2O2C_4H_8N_2O_2
  • IUPAC Name : this compound
  • CAS Number : 180481-61-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and cytotoxic effects on human cell lines.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigated a series of β-nitrostyrenes, which include derivatives of nitroethenyl compounds, demonstrating promising antibacterial activity against resistant strains of bacteria. Notably, specific derivatives showed strong efficacy against Bacillus subtilis and other Gram-positive bacteria with minimal cytotoxicity towards human cells .

Table 1: Antimicrobial Activity of Nitroethenyl Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity (IC50)
This compoundBacillus subtilis3.91 µg/mL>100 µg/mL
Compound AEscherichia coli31.25 µg/mL50 µg/mL
Compound BCandida albicans15.62 µg/mL>100 µg/mL

Cytotoxicity Studies

Cytotoxicity studies have been conducted using human cell lines such as HepG2 (liver cancer) and HaCaT (keratinocyte). These studies aim to evaluate the safety profile of nitroethenyl compounds. The results indicate that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents .

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the nitro group plays a crucial role in its biological activity. Similar compounds have been shown to interact with bacterial cell membranes, leading to increased permeability and eventual cell death . Additionally, the potential for DNA alkylation through benzylating properties has been noted in related nitroso compounds, suggesting a pathway for mutagenicity .

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against various bacterial strains, including multi-drug resistant strains. The compound demonstrated significant bacteriostatic and bactericidal effects at low concentrations.
  • Cytotoxicity Assessment : A study involving HepG2 cells treated with varying concentrations of this compound indicated that while some concentrations resulted in reduced cell viability, others remained within safe limits for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for dimethyl[(1E)-2-nitroethenyl]amine, and how can reaction conditions be optimized?

Methodology :

  • Synthetic Pathways : The compound can be synthesized via condensation reactions between dimethylamine and nitroethylene derivatives. For example, nitroethenyl groups can be introduced through Michael addition or nitration reactions under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration) .
  • Optimization : Reaction parameters such as temperature (e.g., 55°C for 24 hours), solvent selection (e.g., dichloromethane for intermediates), and catalysts (e.g., triethylamine for deprotonation) should be systematically tested. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progress .
  • Purification : Column chromatography with gradients (e.g., pentane/acetone) yields high-purity products. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., nitroethenyl protons at δ 6.5–7.5 ppm, dimethylamine protons at δ 2.2–3.0 ppm). ¹³C NMR confirms carbon backbone and nitro group placement .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) verifies molecular weight (e.g., calculated MW 132.13 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional group integrity .

Q. How should this compound be stored to maintain stability?

Methodology :

  • Storage Conditions : Store in airtight containers under inert gas (e.g., N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition .
  • Stability Monitoring : Conduct periodic stability tests using HPLC to detect degradation products. Note that decomposition may release toxic fumes (e.g., NOₓ) under combustion .

Q. What safety protocols are essential for handling this compound?

Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Emergency Procedures : In case of skin contact, rinse immediately with water and soap. For inhalation exposure, move to fresh air and seek medical attention if respiratory irritation persists .
  • Waste Disposal : Collect waste in designated containers and dispose via certified hazardous waste services. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights exist for the nitroethenyl group’s reactivity in this compound?

Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in polar aprotic solvents (e.g., DMF or acetonitrile). DFT calculations (e.g., Gaussian 16) predict transition states and electron density maps for nitroethenyl electrophilicity .
  • Isotopic Labeling : Incorporate ¹⁵N or deuterium labels to trace nitro group behavior during reactions (e.g., reduction to amines) .

Q. How can researchers assess the in vitro toxicity profile of this compound?

Methodology :

  • Cell-Based Assays : Conduct MTT assays on human cell lines (e.g., HEK293 or HepG2) to evaluate cytotoxicity. IC₅₀ values quantify potency .
  • Metabolic Stability : Incubate the compound with liver microsomes (e.g., human S9 fraction) to assess metabolic degradation pathways .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in treated cells .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with MD simulations (e.g., GROMACS) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., nitro group position) with biological activity .

Q. How can contradictory data on synthetic yields be resolved?

Methodology :

  • Reproducibility Checks : Replicate published procedures while controlling variables (e.g., solvent purity, moisture levels). Compare yields under identical conditions .
  • Advanced Analytics : Use LC-MS to identify side products (e.g., isomerization or dimerization) that reduce yields. Optimize reaction quenching and workup steps .

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